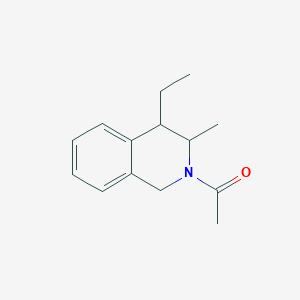
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)butane-1,3-dione is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by a naphthalene ring system that is partially hydrogenated, making it a tetrahydronaphthalene derivative. The presence of a butane-1,3-dione moiety adds to its unique chemical structure, which is of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)butane-1,3-dione typically involves the hydrogenation of naphthalene derivatives followed by the introduction of the butane-1,3-dione group. One common method involves the hydrogenation of 2-naphthyl ketone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The resulting tetrahydronaphthalen-2-yl ketone is then reacted with acetylacetone under acidic or basic conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups are introduced into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted naphthalene derivatives.
Scientific Research Applications
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)butane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(Naphthalen-2-yl)butane-1,3-dione: Lacks the tetrahydro modification, resulting in different chemical and biological properties.
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one: Similar structure but with a propanone moiety instead of butane-1,3-dione.
Uniqueness: 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)butane-1,3-dione is unique due to its specific combination of a tetrahydronaphthalene ring and a butane-1,3-dione group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H16O2 |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
1-(5,6,7,8-tetrahydronaphthalen-2-yl)butane-1,3-dione |
InChI |
InChI=1S/C14H16O2/c1-10(15)8-14(16)13-7-6-11-4-2-3-5-12(11)9-13/h6-7,9H,2-5,8H2,1H3 |
InChI Key |
KIDOHGZGJVHHQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1=CC2=C(CCCC2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4,5-Dichloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B11885874.png)



![2-Phenyl-3-oxa-1-azaspiro[4.5]decane](/img/structure/B11885898.png)






